



# Technical Support Center: JNJ-16241199 (Quisinostat) Animal Studies

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Compound of Interest		
Compound Name:	JNJ-16241199	
Cat. No.:	B1684146	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of **JNJ-16241199** (Quisinostat) in animal studies.

## I. Frequently Asked Questions (FAQs)

Q1: What is JNJ-16241199 and what is its mechanism of action?

**JNJ-16241199**, also known as Quisinostat, is a second-generation, orally available, potent hydroxamate-based pan-histone deacetylase (HDAC) inhibitor.[1][2][3] It targets both class I and II HDACs, leading to an increase in the acetylation of histones and other proteins. This alters gene expression, resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][4]

Q2: What are the primary toxicities observed with **JNJ-16241199** in animal and human studies?

The main dose-limiting toxicities associated with **JNJ-16241199** are cardiovascular and hepatic.[1][4]

 Cardiovascular: In a Phase I clinical trial, predominantly cardiovascular toxicities were observed, including tachyarrhythmias and ST/T-wave abnormalities.[1][4] Preclinical studies with other pan-HDAC inhibitors have also pointed to concerns about cardiotoxicity, particularly QT interval prolongation.



- Hepatic: Abnormal liver function tests have been reported as a non-cardiac dose-limiting toxicity in clinical studies.[1][4]
- General: Fatigue, nausea, decreased appetite, and vomiting are other treatment-emergent adverse events.[1][4] In a preclinical study in mice, a daily dose of 5 mg/kg for 21 days was found to exceed the maximum tolerated dose (MTD) in non-engrafted NOD/SCID mice.[2]

Q3: Are there general strategies to mitigate the toxicity of HDAC inhibitors like **JNJ-16241199**?

Yes, several strategies are being explored to reduce the toxicity of HDAC inhibitors:

- Intermittent Dosing: Clinical data for Quisinostat suggests that intermittent dosing schedules (e.g., three times weekly) are better tolerated than continuous daily dosing.[1][4]
- Isoform-Selective Inhibition: Developing inhibitors that target specific HDAC isoforms may offer a better therapeutic window with reduced toxicity compared to pan-HDAC inhibitors.
- Combination Therapy: Combining HDAC inhibitors with other agents could allow for lower, less toxic doses of each compound while maintaining or enhancing efficacy.
- Cardioprotective and Hepatoprotective Agents: Co-administration of agents that protect the heart and liver is a potential strategy, although specific agents for use with JNJ-16241199 require further investigation.

## II. Troubleshooting GuidesManaging Cardiovascular Toxicity

Issue: Observation of electrocardiogram (ECG) abnormalities, such as QT interval prolongation or arrhythmias, in animals treated with **JNJ-16241199**.

#### **Potential Causes:**

- Inhibition of cardiac ion channels, a known risk with some HDAC inhibitors.
- Transcriptional changes in genes related to ion channel trafficking and localization.

Troubleshooting Protocol:

## Troubleshooting & Optimization





- · Baseline and Continuous Monitoring:
  - Obtain baseline ECG recordings for all animals before initiating treatment.
  - Implement continuous or frequent ECG monitoring, especially during the expected Tmax of the drug and for a prolonged period after, as some effects can be delayed.[5][6]
- Dose and Schedule Adjustment:
  - If cardiotoxicity is observed, consider reducing the dose of JNJ-16241199.
  - Switch from a continuous daily dosing schedule to an intermittent one (e.g., Monday, Wednesday, Friday).[1] Clinical data indicates this is better tolerated.[1]
- Investigate Cardioprotective Co-medications (Experimental):
  - Based on preclinical research with other cardiac stressors, consider investigating the coadministration of agents with known cardioprotective effects. For example, some studies
    have explored the use of HDAC inhibitors themselves in a cardioprotective context against
    ischemia-reperfusion injury, suggesting complex mechanisms at play.[7][8] Further
    research is needed to identify specific protective agents against JNJ-16241199-induced
    cardiotoxicity.
- Terminal Cardiac Evaluation:
  - At the end of the study, perform detailed histopathological examination of the heart tissue to look for any signs of cardiomyopathy, which has been observed in rats with other HDAC inhibitors.[9]

Quantitative Data on Cardiovascular Effects of HDAC Inhibitors:



Parameter	Observation	Species	Compound Class	Citation
QTc Interval	Delayed and persistent increases	Dog	Various HDAC inhibitors	[5][6]
Heart Rate	Increased	Dog	Belinostat (hydroxamate)	[9]
Cardiomyopathy	Microscopic findings	Rat	Belinostat (hydroxamate)	[9]
Heart Weight	Increased	Dog	Belinostat (hydroxamate)	[9]

## **Managing Hepatotoxicity**

Issue: Elevated liver enzymes (e.g., ALT, AST) or other signs of liver damage in animals receiving **JNJ-16241199**.

#### **Potential Causes:**

- Off-target effects of pan-HDAC inhibition on liver cells.
- Drug metabolism-related stress on the liver.

#### Troubleshooting Protocol:

- Regular Liver Function Monitoring:
  - Collect blood samples at baseline and at regular intervals throughout the study to monitor liver enzyme levels.
- Dose and Schedule Modification:
  - If hepatotoxicity is detected, reduce the dose of **JNJ-16241199**.



- Implement an intermittent dosing schedule, which has been shown to be better tolerated overall.[1]
- Explore Hepatoprotective Strategies (Experimental):
  - Consider investigating the co-administration of hepatoprotective agents. While specific
    agents for JNJ-16241199 have not been reported, research on other HDAC inhibitors
    could provide leads.
- Histopathological Analysis:
  - At the conclusion of the study, perform a thorough histopathological evaluation of liver tissue to identify any cellular damage, inflammation, or fibrosis.

## **III. Experimental Protocols & Methodologies**

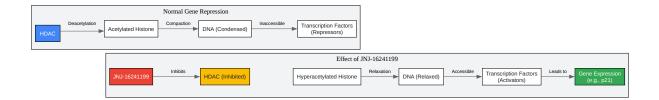
In Vivo Toxicity Assessment in Mice (Pediatric Preclinical Testing Program):

- Animal Model: Non-engrafted NOD/SCID mice.
- Drug Formulation: JNJ-16241199 formulated in 10% hydroxy-propyl-β-cyclodextrin, 25 mg/mL mannitol, in sterile water for injection.[2]
- Dosing: 5 mg/kg administered intraperitoneally daily for 21 days.[2]
- Observations: This dosing regimen exceeded the Maximum Tolerated Dose (MTD).[2] For tumor-bearing xenograft models, a reduced dose of 2.5 mg/kg was used for ALL models and was well tolerated.[2]

### IV. Visualizations

Signaling Pathway: HDAC Inhibition and Gene Expression



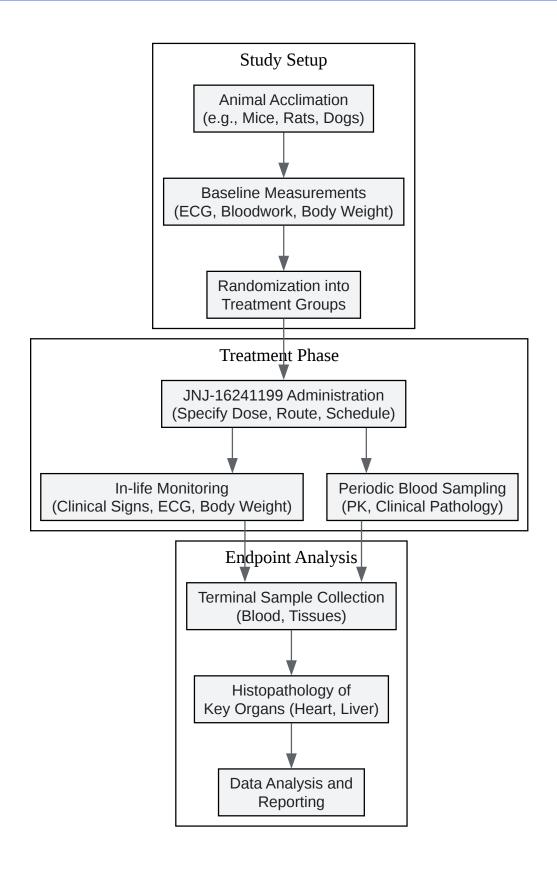


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Caption: Mechanism of action of JNJ-16241199 on histone acetylation and gene expression.

Experimental Workflow: In Vivo Toxicity Study





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Caption: General workflow for conducting a preclinical in vivo toxicity study of JNJ-16241199.



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